Methyl 2-cyclopropylideneacetate
Overview
Description
Methyl 2-cyclopropylideneacetate is a chemical compound with the CAS Number: 110793-87-8 . It has a molecular weight of 112.13 . The IUPAC name for this compound is this compound . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of this compound involves the Wittig olefinations of cyclopropanone ethyl hemiacetal with appropriately substituted triphenyl methylenephosphoranes . This compound is very reactive and acts as a Michael acceptor .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C6H8O2/c1-8-6(7)4-5-2-3-5/h4H,2-3H2,1H3 . The key for this Inchi Code is CXFUQXWODUHOTN-UHFFFAOYSA-N .Chemical Reactions Analysis
Methyl 2-chloro-2-cyclopropylideneacetate can react with other nucleophiles by first undergoing a Michael addition and then substitution. The product can eventually be cyclized to give spirocyclopropane after functional group interconversion .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . The storage temperature for this compound is -20°C .Scientific Research Applications
Building Blocks for Organic Synthesis : It has been used as a versatile multifunctional building block in organic synthesis. Limbach et al. (2004) developed a reproducible and inexpensive preparation method for cyclopropylideneacetates, demonstrating their utility in organic synthesis (Limbach, Dalai, & Meijere, 2004).
Synthesis of Cyclopropyl-Containing Amino Acids : Limbach et al. (2009) described the preparation of Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, which was reactive in Michael additions and Diels–Alder reactions. This compound led to new cyclopropyl-containing amino acids in protected form, demonstrating its application in amino acid synthesis (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
Chameleon Thermal Behavior in Cycloadducts : Zorn et al. (1999) explored the thermal behavior of cycloadducts of nitrones to Methyl 2-Chloro-2-cyclopropylidene- and 2-Chloro-2-spiropentylideneacetates. The study highlighted differentiated thermal behavior based on the constitution of the nitrone and solvent, offering insights into the reactivity of these compounds (Zorn, Goti, Brandi, Johnsen, Noltemeyer, Kozhushkov, & de Meijere, 1999).
Synthesis of Ring-Substituted 2-Cyclopropylglycines : Wessjohann et al. (1992) utilized alkyl 2-chloro-2-cyclopropylideneacetates as starting materials for synthesizing cyclopropylglycines, including natural products like 2-(1-methylcyclopropyl)glycine and cleonin. This study shows its potential in creating a variety of cyclopropyl-substituted amino acids (Wessjohann, Krass, Yu, & Meijere, 1992).
Nickel-Catalyzed Intermolecular Cocyclization : Saito, Masuda, and Komagawa (2004) demonstrated the [3 + 2 + 2] cocyclization of ethyl cyclopropylideneacetate and alkynes using nickel catalysts. This process led to the synthesis of cycloheptadiene derivatives, indicating the compound's role in facilitating complex chemical reactions (Saito, Masuda, & Komagawa, 2004).
CuX(2)-Mediated Cyclization Reaction : Huang and Zhou (2002) reported a novel cyclization reaction of cyclopropylideneacetic acids and esters mediated by CuX(2), producing 4-substituted 2(5H)-furanones or 3,4-substituted 5,6-dihydro-2H-pyran-2-ones. This study highlights the compound's utility in creating diverse chemical structures (Huang & Zhou, 2002).
Mechanism of Action
Target of Action
Methyl 2-cyclopropylideneacetate is a highly functionalized compound used in organic synthesis Cyclopropyl groups, which are part of the structure of this compound, are known to be important in many herbal compounds and demonstrate antifungal, antibacterial, antiviral, and some enzyme inhibition activities .
Mode of Action
For instance, the reaction of 2-chloro-2-cyclopropylideneacetate with lithium benzylamide took place via a Michael–Michael ring closure (MIMIRC) mechanism in which two molecules of 2-chloro-2 cyclopropylideneacetate were employed .
Biochemical Pathways
The compound is known to be involved in the synthesis of spirocyclopropane annelated to six- and five-member rings . This suggests that it may play a role in the synthesis of complex organic molecules.
Safety and Hazards
Properties
IUPAC Name |
methyl 2-cyclopropylideneacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-8-6(7)4-5-2-3-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFUQXWODUHOTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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